4-Methoxyphenylacetic acid 4-Methoxyphenylacetic acid 4-methoxyphenylacetic acid appears as pale yellow or off white colored flakes. Severely irritates skin and eyes. May be toxic by ingestion.
4-methoxyphenylacetic acid is a monocarboxylic acid that is phenylacetic acid carrying a 4-methoxy substituent. It is used as an intermediate for pharmaceuticals and other organic synthesis. It has been found to inhibit the germination of cress and lettuce seeds. It has a role as a plant metabolite, a plant growth retardant and an Aspergillus metabolite. It is a monocarboxylic acid and a monomethoxybenzene.
4-Methoxyphenylacetic acid is a natural product found in Aspergillus niger, Sargentodoxa cuneata, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 104-01-8
VCID: VC20863024
InChI: InChI=1S/C9H10O3/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
SMILES: COC1=CC=C(C=C1)CC(=O)O
Molecular Formula: C9H10O3
Molecular Weight: 166.17 g/mol

4-Methoxyphenylacetic acid

CAS No.: 104-01-8

Cat. No.: VC20863024

Molecular Formula: C9H10O3

Molecular Weight: 166.17 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxyphenylacetic acid - 104-01-8

Specification

Description 4-methoxyphenylacetic acid appears as pale yellow or off white colored flakes. Severely irritates skin and eyes. May be toxic by ingestion.
4-methoxyphenylacetic acid is a monocarboxylic acid that is phenylacetic acid carrying a 4-methoxy substituent. It is used as an intermediate for pharmaceuticals and other organic synthesis. It has been found to inhibit the germination of cress and lettuce seeds. It has a role as a plant metabolite, a plant growth retardant and an Aspergillus metabolite. It is a monocarboxylic acid and a monomethoxybenzene.
4-Methoxyphenylacetic acid is a natural product found in Aspergillus niger, Sargentodoxa cuneata, and other organisms with data available.
CAS No. 104-01-8
Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
IUPAC Name 2-(4-methoxyphenyl)acetic acid
Standard InChI InChI=1S/C9H10O3/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Standard InChI Key NRPFNQUDKRYCNX-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CC(=O)O
Canonical SMILES COC1=CC=C(C=C1)CC(=O)O
Boiling Point 138.00 to 140.00 °C. @ 3.00 mm Hg
Melting Point 87 °C

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